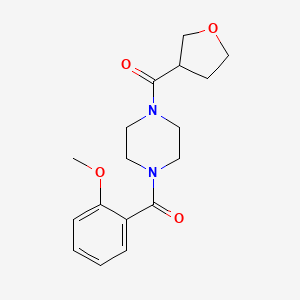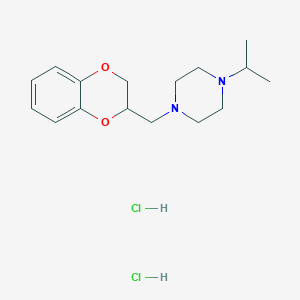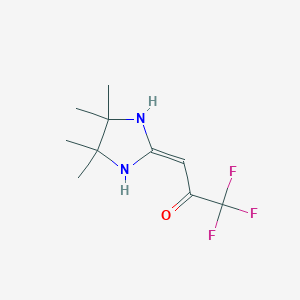
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine, also known as MBTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is not yet fully understood. However, it has been proposed that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may exert its biological effects through the inhibition of specific enzymes or proteins, such as the proteasome and histone deacetylases. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine may also act as a DNA intercalator, disrupting the normal function of DNA.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antibacterial activities. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its ease of synthesis, which makes it readily available for use in laboratory experiments. In addition, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is its poor solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. One potential area of research is the development of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine-based fluorescent probes for the detection of specific biomolecules. Another area of research is the synthesis of novel 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine derivatives with improved solubility and biological activity. Finally, the potential use of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine as a drug candidate for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine is a promising chemical compound with potential applications in various fields of research. Its ease of synthesis, stability, and low toxicity make it a suitable candidate for laboratory experiments. Further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine and to explore its potential applications in medicine, materials science, and other fields.
合成方法
The synthesis of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine involves the reaction between 1-(2-methoxybenzoyl)piperazine and tetrahydro-3-furanone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(2-methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine. The purity of the synthesized compound can be improved by recrystallization.
属性
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-15-5-3-2-4-14(15)17(21)19-9-7-18(8-10-19)16(20)13-6-11-23-12-13/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYBVHVLUAMCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzoyl)-4-(tetrahydro-3-furanylcarbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5972977.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5972984.png)
![4-(2,3-dichlorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5972986.png)
![5-oxo-5-{1-[3-(trifluoromethyl)phenyl]-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl}-2-pentanone](/img/structure/B5972993.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5973004.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
![2-pyridin-3-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973016.png)

![N-allyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5973045.png)
![2-(4-acetylphenoxy)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5973053.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)